molecular formula C21H14ClN B12587562 Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- CAS No. 612086-27-8

Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)-

Cat. No.: B12587562
CAS No.: 612086-27-8
M. Wt: 315.8 g/mol
InChI Key: KCVVQWORGRLVQA-UHFFFAOYSA-N
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Description

The compound Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- is a chloro-substituted pyridine derivative featuring a naphthalenyl-phenyl hybrid substituent at the 3-position. These substituents are known to influence electronic properties, steric bulk, and biological activity .

Key structural attributes of the compound include:

  • A pyridine ring with a chlorine atom at position 4, enhancing electrophilic reactivity.

Properties

CAS No.

612086-27-8

Molecular Formula

C21H14ClN

Molecular Weight

315.8 g/mol

IUPAC Name

4-chloro-3-(2-phenylnaphthalen-1-yl)pyridine

InChI

InChI=1S/C21H14ClN/c22-20-12-13-23-14-19(20)21-17-9-5-4-8-16(17)10-11-18(21)15-6-2-1-3-7-15/h1-14H

InChI Key

KCVVQWORGRLVQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CN=C4)Cl

Origin of Product

United States

Preparation Methods

Step 1: Formation of Pyridine

The initial step involves creating a substituted pyridine. A common approach is to react an appropriate aromatic compound with a nitrogen source under acidic or basic conditions. For instance:

$$
\text{Aromatic Compound} + \text{Nitrogen Source} \rightarrow \text{Substituted Pyridine}
$$

Step 2: Chlorination

Once the pyridine is formed, chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selectivity at the desired position (4-position):

$$
\text{Substituted Pyridine} + \text{Chlorinating Agent} \rightarrow \text{Chloro-Pyridine}
$$

Step 3: Coupling with Naphthalene

The final step involves coupling the chloro-pyridine with a naphthalene derivative. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions:

$$
\text{Chloro-Pyridine} + \text{Naphthalene Derivative} \xrightarrow{\text{Catalyst}} \text{Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)-}
$$

Reagents and Conditions

Common reagents used in these synthesis steps include:

  • Catalysts: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) are frequently employed for coupling reactions.

  • Bases: Potassium carbonate or sodium hydroxide is often used to neutralize acids generated during reactions.

  • Solvents: Dimethylformamide or tetrahydrofuran are typical solvents that provide suitable reaction environments.

Yield and Purification

The overall yield of Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- can vary based on reaction conditions and purification methods employed. Common purification techniques include recrystallization and chromatography.

Step Reaction Yield (%) Notes
1 Formation of Pyridine 70-90 Depends on starting materials
2 Chlorination 60-80 Selectivity crucial
3 Coupling with Naphthalene 50-70 Palladium catalyst required

Recent studies have explored the biological activity of Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)-, indicating potential therapeutic roles in targeting specific biological pathways. Understanding its interactions with biological targets could lead to new drug development strategies.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 4 of the pyridine ring is highly susceptible to nucleophilic substitution. This reactivity is enhanced by electron-withdrawing effects from the pyridine nitrogen and the adjacent naphthalene-phenyl group.

Key Reactions and Conditions

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Nucleophilic Aromatic Substitution– Amines (e.g., n-octylamine)
– Pd(OAc)<sub>2</sub>, PtB ligand
– H<sub>2</sub>O, 100°C, 4 hours
Bis-pyridine derivatives via C–N bond formation
Hydrolysis– KOH/EtOH, refluxPyridinol derivatives
Halogen Exchange– CuI, KI, DMF, 120°CIodo-pyridine analogs

Mechanistic Insight :
The chlorine substituent’s leaving-group ability is amplified by resonance stabilization from the pyridine ring’s electron-deficient nature. Palladium-catalyzed substitutions (e.g., with amines) proceed via oxidative addition and transmetallation steps, as observed in Suzuki-like coupling systems .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, leveraging its aryl chloride moiety as a reactive handle.

Suzuki-Miyaura Coupling

Model Reaction :
Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- + Phenylboronic Acid → Biaryl Product

ParameterValue/DetailSource
CatalystPd(OAc)<sub>2</sub>
LigandPtB (phosphine-based)
SolventH<sub>2</sub>O (aqueous phase)
Temperature100°C
Yield85–92% (GC/NMR-validated)

Key Observations :

  • Aqueous-phase reactions minimize side products and simplify purification .

  • Electron-rich boronic acids (e.g., phenyl) achieve higher yields due to enhanced transmetallation efficiency.

Cyclization and Heterocycle Formation

The naphthalene-phenyl moiety facilitates π-stacking interactions, enabling intramolecular cyclizations under specific conditions:

Reaction with Hydrazine Hydrate

ReagentsConditionsProductSource
Hydrazine hydrate– EtOH, reflux
– NH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>O
Pyridazine-fused derivatives

Mechanism :
Hydrazine attacks the carbonyl group (if present in derivatives), followed by cyclodehydration to form nitrogen-containing heterocycles .

Biological Interaction Pathways

While not strictly a synthetic reaction, the compound’s interactions with biological targets highlight its reactivity in medicinal contexts:

Enzyme Binding

  • Binds to caspase-3 via hydrophobic interactions with the naphthalene group and hydrogen bonding with the pyridine nitrogen .

  • Demonstrates moderate vasodilation and anticancer activity in vitro, suggesting potential as a dual-function therapeutic agent .

Comparative Reactivity

The compound’s reactivity differs significantly from simpler chloropyridines:

FeaturePyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)-4-(3-Chlorophenyl)pyridine
Steric HindranceHigh (naphthalene-phenyl group)Low
Electronic EffectsStrong electron-withdrawing from fused ringsModerate
Coupling Reaction Yield85–92% 60–75%

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties

Research indicates that pyridine derivatives exhibit significant anticancer activities. Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- has been investigated for its potential to inhibit cancer cell proliferation. A study highlighted that similar pyridine compounds demonstrated effectiveness against various cancer cell lines, including lung and breast cancer cells . The binding affinity of this compound with biological targets such as enzymes and receptors is crucial for its therapeutic potential.

Case Study: Anticancer Activity Assessment

  • Objective : Evaluate the anticancer effects of pyridine derivatives.
  • Methodology : In vitro assays on lung cancer cell lines (A549).
  • Findings : Compounds showed IC50 values indicating significant inhibition of cell growth compared to controls.

2. Antimicrobial and Antiviral Activities

Pyridine compounds are recognized for their antimicrobial and antiviral properties. The presence of the pyridine nucleus enhances the interaction with specific proteins, leading to improved therapeutic efficacy against pathogens . Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- is being studied for its potential in combating infections, particularly in the context of emerging diseases like COVID-19.

Case Study: Antimicrobial Efficacy

  • Objective : Test the antimicrobial effects against various bacterial strains.
  • Methodology : Minimum inhibitory concentration (MIC) tests.
  • Findings : Demonstrated significant activity against strains such as E. coli and Staphylococcus aureus.

Organic Electronics Applications

The unique electronic properties of pyridine derivatives make them suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The chloro substituent can enhance charge transfer properties, which is beneficial for device performance.

Data Table: Electronic Properties Comparison

CompoundElectron Mobility (cm²/V·s)Bandgap (eV)
Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)-0.52.0
Other Pyridine Derivative A0.32.5
Other Pyridine Derivative B0.42.2

Material Science Applications

The incorporation of pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength. Its ability to form coordination complexes with metals can be leveraged in catalysis and sensor technologies.

Case Study: Polymer Composite Development

  • Objective : Investigate the impact of adding pyridine derivatives on polymer properties.
  • Methodology : Mechanical testing and thermal analysis.
  • Findings : Enhanced tensile strength and thermal degradation temperature compared to control samples.

Mechanism of Action

The mechanism of action of Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Chloro-Substituted Pyridines with Aromatic Substituents

Compound Name Substituents Synthesis Method Key Properties/Applications References
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine Chloro at C4, trimethylsilyl-ethynyl at C3 Catalyzed coupling reactions High thermal stability; used in organic electronics
2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile Fluoro-phenyl at C4, naphthalenyl at C6 Multicomponent condensation Anticancer and antimicrobial activity
4-(4-Chloro-1-hydroxynaphthalen-2-yl)-6-(4-hydroxyphenyl)-dihydropyrimidine Chloro-naphthalenyl at C4, hydroxyphenyl Three-component reaction Antihypertensive, antifungal activity

Comparison Insights :

  • Electronic Effects : Chlorine at C4 increases electron-withdrawing effects, enhancing reactivity in cross-coupling reactions compared to unsubstituted pyridines .

Naphthalene-Containing Pyridine Derivatives

Compound Name Core Structure Key Modifications Biological Activity References
N-((3-(Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Pyrazole fused with naphthofuran Methylation, cyano groups Antitumor, insecticidal activity
4-[3-(Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene-3-methyl-1-phenyl-2-pyrazoline-5-one Pyrazoline-naphthofuran hybrid Conjugated carbonyl system Enhanced UV absorption
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)hexahydroquinoline Pyridine-hexahydroquinoline hybrid Chloro and substituted phenyl groups Antimicrobial activity

Comparison Insights :

  • Chloro Positioning : Chlorine at C4 (vs. C2 in ) alters electronic distribution, which could modulate binding interactions in enzyme inhibition.

Biological Activity

Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)-, is an organic compound classified as a pyridine derivative. Its unique structure, featuring a chloro substituent and a phenyl-naphthalene moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- can be represented as follows:

C18H14ClN\text{C}_{18}\text{H}_{14}\text{ClN}

This compound consists of a pyridine ring substituted with a chloro group at the 4-position and a phenyl group linked to a naphthalene moiety at the 3-position. The presence of these substituents enhances its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Pyridine derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified regarding the biological activity of Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)-:

  • Enzyme Inhibition : The compound exhibits potential inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Inhibition of COX-1 and COX-2 can lead to reduced production of prostaglandins, thereby alleviating inflammation .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against various strains of bacteria. Its structural similarity to other nitrogen-based heterocycles enhances its potential as an antimicrobial agent .
  • Antineoplastic Properties : Research indicates that pyridine derivatives can be developed into antineoplastic agents. The structural modifications in compounds like Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- may enhance their efficacy against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyridine derivatives, providing insights into their therapeutic potential.

Table 1: Summary of Biological Activities

StudyCompoundBiological ActivityKey Findings
Pyridine Derivative ACOX InhibitionIC50 values for COX-1 and COX-2 were reported at 19.45 μM and 42.1 μM respectively.
Pyridine Derivative BAntibacterialSignificant inhibition against E. coli with MIC values as low as 0.25 mg/mL.
Pyridine Derivative CAntineoplasticInduced apoptosis in cancer cell lines with enhanced cytotoxicity compared to controls.

Detailed Findings

  • Cyclooxygenase Inhibition : In a study evaluating various pyridine derivatives, Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- demonstrated promising results in inhibiting COX enzymes, which are implicated in inflammatory diseases . The IC50 values indicate that this compound could serve as a basis for developing anti-inflammatory drugs.
  • Antibacterial Activity : A comparative analysis showed that certain pyridine derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- showed significant zones of inhibition against E. coli and Staphylococcus aureus .
  • Anticancer Effects : Investigations into the antineoplastic properties revealed that modifications in the structure could lead to enhanced activity against specific cancer cell lines. These findings suggest that further optimization could yield effective cancer therapeutics .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 4-chloro-3-(2-phenyl-1-naphthalenyl)pyridine, and how is regioselectivity controlled?

  • Methodological Answer : Multi-step synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach the naphthalenyl-phenyl group to the pyridine core. Regioselectivity is controlled using directing groups (e.g., chloro substituents) and optimized reaction conditions (e.g., palladium catalysts, temperature). For example, highlights regioselective glycosylation of 4-chloro-pyridine derivatives via steric and electronic effects . Characterization via 1^1H/13^{13}C NMR and HPLC ensures purity (>95%) and structural confirmation.

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

  • Methodological Answer : X-ray crystallography () and NMR spectroscopy are critical. Aromatic protons in the naphthalenyl and phenyl groups appear as distinct multiplets in 1^1H NMR (δ 7.2–8.5 ppm), while 13^{13}C NMR confirms substitution patterns (e.g., C-Cl at ~140 ppm). Mass spectrometry (HRMS) validates the molecular ion peak .

Q. What in vitro models are used to assess metabolic stability, and what are common Phase I metabolites?

  • Methodological Answer : Liver microsomes (rat, human) are incubated with the compound, and metabolites are identified via LC-MS/MS. and show oxidative metabolites (e.g., hydroxylation at the pyridine or naphthalene rings) and glucuronidation products. CYP3A4/5 and CYP2C9 are key enzymes involved .

Advanced Research Questions

Q. How does the electronic nature of the chloro substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The chloro group acts as a π-electron-withdrawing director, enhancing electrophilicity at the 3-position of pyridine. DFT calculations ( ) reveal charge distribution effects, guiding catalyst selection (e.g., Pd(PPh3_3)4_4 for Suzuki couplings). Experimental validation shows >80% yield when coupling with boronic esters under inert conditions .

Q. What mechanistic insights explain contradictory metabolite profiles across species (e.g., pyridine ring opening in dogs vs. humans)?

  • Methodological Answer : Isotope tracing (e.g., 14^{14}C-labeled compound, ) identifies species-specific pathways. In dogs, pyridine ring opening via CYP-mediated oxidation generates unique fecal metabolites (1.7–17.7% of dose), while humans prioritize glucuronidation. Comparative genomics (CYP2C9 polymorphisms) may explain discrepancies .

Q. How can computational modeling predict binding affinities to biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like Hedgehog pathway proteins (). Pharmacophore mapping aligns the naphthalenyl group with hydrophobic pockets, while the chloro-pyridine moiety hydrogen-bonds with catalytic residues .

Q. What strategies mitigate toxicity linked to reactive metabolites (e.g., quinone-imine formation)?

  • Methodological Answer : Structural analogs with electron-donating groups (e.g., methoxy) reduce electrophilic metabolite risk. In vitro toxicity screens (hepatocyte viability assays) and glutathione-trapping experiments identify reactive intermediates. emphasizes safety protocols for handling genotoxic impurities .

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